molecular formula C8H9NO2 B189837 4-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 196091-24-4

4-Methylbenzo[d][1,3]dioxol-5-amine

Cat. No. B189837
M. Wt: 151.16 g/mol
InChI Key: BPVKCORYABDPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzo[d][1,3]dioxol-5-amine is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as MDBA and is a derivative of the well-known psychoactive drug, ecstasy. However, it is important to note that the focus of

Mechanism Of Action

MDBA is believed to work by binding to serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting the reuptake of serotonin and dopamine, MDBA increases their availability in the brain, leading to the release of these neurotransmitters and the subsequent activation of their receptors.

Biochemical And Physiological Effects

In addition to its effects on neurotransmitter release, MDBA has been found to have other biochemical and physiological effects. For example, one study found that MDBA can increase heart rate and blood pressure, which may be related to its stimulant properties. Additionally, MDBA has been found to increase body temperature, which is a common effect of many psychoactive drugs.

Advantages And Limitations For Lab Experiments

MDBA has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, its effects on neurotransmitter release make it a useful tool for studying the role of dopamine and serotonin in the brain. However, one limitation is that its effects on heart rate and blood pressure may complicate experiments that involve these physiological measures.

Future Directions

There are several potential future directions for research on MDBA. One area of interest is its potential therapeutic applications for disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of MDBA and its effects on neurotransmitter release. Finally, studies investigating the long-term effects of MDBA use are needed to fully understand its safety and potential risks.

Synthesis Methods

MDBA can be synthesized through a multi-step process starting with the reaction of 4-methylphenol with paraformaldehyde to yield 4-methylbenzaldehyde. This intermediate is then reacted with nitromethane to form the corresponding nitrostyrene, which is reduced to MDBA using a reducing agent such as sodium borohydride.

Scientific Research Applications

MDBA has been found to have potential applications in scientific research, particularly in the field of neuroscience. One study found that MDBA can increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation and reward processing. This finding suggests that MDBA may have therapeutic potential for disorders such as depression and anxiety.

properties

CAS RN

196091-24-4

Product Name

4-Methylbenzo[d][1,3]dioxol-5-amine

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-methyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C8H9NO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4,9H2,1H3

InChI Key

BPVKCORYABDPHD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OCO2)N

Canonical SMILES

CC1=C(C=CC2=C1OCO2)N

synonyms

1,3-Benzodioxol-5-amine, 4-methyl-

Origin of Product

United States

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